molecular formula C17H14FNO3 B6611070 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid CAS No. 2866323-46-6

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6611070
CAS No.: 2866323-46-6
M. Wt: 299.30 g/mol
InChI Key: XFJVSACSUKZSSP-UHFFFAOYSA-N
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Description

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group, a fluorine atom, and a methyl group attached to the indole core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the indole derivative.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the benzyloxy or fluorine groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C) for hydrogenation, lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides for nucleophilic substitution, N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the core structure and functional groups.

    6-fluoroindole: Contains the indole core and fluorine atom but lacks the benzyloxy and carboxylic acid groups.

    7-methylindole: Similar indole core with a methyl group but lacks the benzyloxy, fluorine, and carboxylic acid groups.

Uniqueness

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-10-13(18)8-15(22-9-11-5-3-2-4-6-11)12-7-14(17(20)21)19-16(10)12/h2-8,19H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJVSACSUKZSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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